molecular formula C17H21N3O B12777828 3(2H)-Pyridazinone, 4-methyl-2-(1-methyl-4-piperidyl)-6-phenyl- CAS No. 109251-79-8

3(2H)-Pyridazinone, 4-methyl-2-(1-methyl-4-piperidyl)-6-phenyl-

Cat. No.: B12777828
CAS No.: 109251-79-8
M. Wt: 283.37 g/mol
InChI Key: KCKKRVFJCMEJRR-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 4-methyl-2-(1-methyl-4-piperidyl)-6-phenyl- is a heterocyclic compound with a pyridazinone core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the pyridazinone ring, along with the piperidyl and phenyl substituents, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4-methyl-2-(1-methyl-4-piperidyl)-6-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a hydrazine derivative with a diketone, followed by cyclization to form the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production scale .

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 4-methyl-2-(1-methyl-4-piperidyl)-6-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

3(2H)-Pyridazinone, 4-methyl-2-(1-methyl-4-piperidyl)-6-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 4-methyl-2-(1-methyl-4-piperidyl)-6-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are often complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives with different substituents. Examples include:

  • 3(2H)-Pyridazinone, 4-methyl-2-(1-methyl-4-piperidyl)-5-phenyl-
  • 3(2H)-Pyridazinone, 4-methyl-2-(1-methyl-4-piperidyl)-7-phenyl-
  • 3(2H)-Pyridazinone, 4-methyl-2-(1-methyl-4-piperidyl)-8-phenyl-

Uniqueness

The uniqueness of 3(2H)-Pyridazinone, 4-methyl-2-(1-methyl-4-piperidyl)-6-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s particular arrangement of functional groups can lead to unique interactions with molecular targets, making it valuable for specific applications.

Properties

CAS No.

109251-79-8

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

4-methyl-2-(1-methylpiperidin-4-yl)-6-phenylpyridazin-3-one

InChI

InChI=1S/C17H21N3O/c1-13-12-16(14-6-4-3-5-7-14)18-20(17(13)21)15-8-10-19(2)11-9-15/h3-7,12,15H,8-11H2,1-2H3

InChI Key

KCKKRVFJCMEJRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN(C1=O)C2CCN(CC2)C)C3=CC=CC=C3

Origin of Product

United States

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